1-(3,4-Dichlorophenyl)-3-(4-(dimethylamino)phenethyl)urea

Lipophilicity Membrane permeability ADME prediction

1-(3,4-Dichlorophenyl)-3-(4-(dimethylamino)phenethyl)urea (molecular formula C₁₇H₁₉Cl₂N₃O; MW 352.3 g/mol) is a synthetic unsymmetrical urea derivative bearing a 3,4-dichlorophenyl group on one urea nitrogen and a para-dimethylamino-phenethyl moiety on the other. It is catalogued under ChemSpider ID 4465478 (CAS 893766-42-2) and belongs to the broader class of phenylurea compounds, which have been widely explored for antimicrobial, anticancer, and herbicidal activities.

Molecular Formula C17H19Cl2N3O
Molecular Weight 352.3 g/mol
Cat. No. B11480175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3-(4-(dimethylamino)phenethyl)urea
Molecular FormulaC17H19Cl2N3O
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C17H19Cl2N3O/c1-22(2)14-6-3-12(4-7-14)9-10-20-17(23)21-13-5-8-15(18)16(19)11-13/h3-8,11H,9-10H2,1-2H3,(H2,20,21,23)
InChIKeyMEDCELKMNKNLJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichlorophenyl)-3-(4-(dimethylamino)phenethyl)urea: Structural Identity, Classification, and Physicochemical Baseline for Procurement


1-(3,4-Dichlorophenyl)-3-(4-(dimethylamino)phenethyl)urea (molecular formula C₁₇H₁₉Cl₂N₃O; MW 352.3 g/mol) is a synthetic unsymmetrical urea derivative bearing a 3,4-dichlorophenyl group on one urea nitrogen and a para-dimethylamino-phenethyl moiety on the other . It is catalogued under ChemSpider ID 4465478 (CAS 893766-42-2) and belongs to the broader class of phenylurea compounds, which have been widely explored for antimicrobial, anticancer, and herbicidal activities [1]. Unlike the more common directly N-phenyl substituted analogs, this compound features an ethylene (–CH₂CH₂–) spacer between the urea core and the dimethylaminophenyl ring, a structural feature that fundamentally alters its conformational flexibility, lipophilicity, and potential target engagement profile .

Why Generic Substitution of 1-(3,4-Dichlorophenyl)-3-(4-(dimethylamino)phenethyl)urea with Directly N-Phenyl Urea Analogs Is Scientifically Unjustified


Substituting 1-(3,4-dichlorophenyl)-3-(4-(dimethylamino)phenethyl)urea with the more abundant directly N-phenyl linked analogs (e.g., 1-(3,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]urea, CAS 18982-72-4) or with positional isomers (2- or 3-dimethylamino variants) introduces substantial changes in lipophilicity, molecular flexibility, and hydrogen-bonding capacity that are not apparent from a casual inspection of chemical structure . The ethylene spacer in the target compound increases the number of freely rotatable bonds from 3 to 5 and raises the predicted logP from 4.89 to 5.30 relative to the directly linked 4-dimethylamino analog, indicating significantly higher membrane partitioning propensity and altered conformational sampling . Within the 3,4-dichlorophenyl-urea class, even subtle structural modifications have been shown to shift antimycobacterial growth inhibition from negligible to 80–89% at identical concentrations, underscoring that potency and selectivity are exquisitely sensitive to the exact substitution pattern [1]. For scientific users whose experimental systems depend on a specific physicochemical or pharmacological profile, generic replacement without quantitative justification risks invalidating comparative results.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)-3-(4-(dimethylamino)phenethyl)urea vs. Closest Analogs


Predicted Lipophilicity (ACD/LogP) Comparison: Target Compound vs. Directly Linked 4-Dimethylamino Analog

The target compound exhibits a predicted ACD/LogP of 5.30, which is 0.41 log units higher than that of the directly N-phenyl linked analog 1-(3,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]urea (predicted ACD/LogP = 4.89) . This difference corresponds to an approximately 2.6-fold higher predicted octanol-water partition coefficient, indicating substantially greater lipophilicity conferred by the ethylene spacer .

Lipophilicity Membrane permeability ADME prediction

Molecular Flexibility: Rotatable Bond Count Distinguishes Phenethyl-Spacer Ureas from Directly Linked Analogs

The ethylene spacer in the target compound increases the number of freely rotatable bonds to 5, compared to 3 for the directly linked 4-dimethylamino analog (1-(3,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]urea) and its 2- and 3-dimethylamino positional isomers . This higher degree of conformational freedom enables the dimethylaminophenyl group to sample a larger spatial volume, which may be critical for engaging binding pockets that are inaccessible to the more rigid directly linked analogs .

Conformational flexibility Rotatable bonds Molecular recognition

Rule-of-Five Violation as a Differentiator for CNS Drug-Likeness Screening Cascades

The target compound registers one violation of Lipinski's Rule of Five (Ro5) due to its elevated logP (5.30 >5.0) . In contrast, the directly linked 4-dimethylamino analog (CSID:220354) and the 3-dimethylamino isomer (CSID: data) report zero Ro5 violations . This binary distinction can serve as a rapid triage criterion: the target compound is predicted to have superior CNS penetration potential for central target applications, whereas the compliant analogs may be more suitable for peripheral target programs .

Drug-likeness Lipinski Rule of 5 CNS drug discovery

Molecular Weight and Polar Surface Area Differentiation for Permeability Profiling

The target compound has a molecular weight of 352.3 Da and a topological polar surface area (tPSA) of 44 Ų . Compared to the directly linked analog 1-(3,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]urea (MW 324.2 Da, tPSA 44 Ų), the target is ~28 Da (8.7%) heavier while maintaining identical tPSA . This means the target achieves higher lipophilicity without increasing polar surface area, a profile that favors passive membrane permeation while retaining hydrogen-bonding capacity .

Molecular weight Polar surface area Membrane permeability

Class-Level Antimicrobial Activity Inference: 3,4-Dichlorophenyl-Urea Scaffold as a Privileged Antimycobacterial Chemotype

Substituted 3,4-dichlorophenyl-ureas as a class have demonstrated antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with structurally related derivatives achieving 80–89% growth inhibition at 6.25 μM [1]. While direct data for the target compound at this specific assay are not publicly available, the conserved 3,4-dichlorophenyl-urea pharmacophore places it within a validated antimycobacterial chemotype. The phenethyl extension differentiates it from simpler N-aryl analogs that showed variable activity depending on the amino acid or amine substituent, providing a rationale for selecting this specific derivative when exploring SAR beyond the directly linked urea series [1].

Antimycobacterial M. tuberculosis Phenylurea SAR

Structural Differentiation from Cannabinoid CB1 Allosteric Modulator Chemotype

The 3-(4-chlorophenyl)-1-(phenethyl)urea series has yielded brain-penetrant cannabinoid CB1 receptor negative allosteric modulators (NAMs) such as RTICBM-189, with pIC₅₀ = 7.54 in Ca²⁺ mobilization assays and demonstrated attenuation of cocaine-seeking behavior in rats [1]. The target compound differs from this series by bearing a 3,4-dichloro substitution (vs. 4-chloro) and a para-dimethylamino group on the phenethyl ring, both of which are absent in RTICBM-189 [1]. According to the published SAR, 3-position chloro substitution enhanced CB1 potency, while 4-substitution reduced it; the 3,4-dichloro pattern of the target compound represents an untested combination within this chemotype, making it a distinct probe for exploring additive or synergistic effects of dual chloro substitution on CB1 allosteric modulation [2].

CB1 receptor Allosteric modulator Phenethyl urea

Optimal Research and Industrial Application Scenarios for 1-(3,4-Dichlorophenyl)-3-(4-(dimethylamino)phenethyl)urea Based on Quantitative Differentiation Evidence


CNS-Penetrant Compound Library Design: Leveraging Elevated LogP and Ro5 Violation Profile

For medicinal chemistry programs requiring brain-penetrant small molecules, the target compound's predicted ACD/LogP of 5.30 and single Ro5 violation (logP-driven) position it as a candidate for CNS-focused screening decks . Its higher lipophilicity relative to directly linked N-phenyl urea analogs (ΔLogP = +0.41) predicts enhanced passive diffusion across the blood-brain barrier, a critical parameter when assembling compound libraries for neurodegenerative or neuropsychiatric target screening .

Antimycobacterial SAR Expansion: Diversifying Beyond Directly N-Phenyl Linked Ureas

The 3,4-dichlorophenyl-urea scaffold is a validated antimycobacterial chemotype with class-level activity of 80–89% growth inhibition against M. tuberculosis H37Rv at 6.25 μM [1]. The target compound's phenethyl spacer and dimethylamino substituent introduce structural diversity absent from previously characterized amino acid– and dipeptide–urea conjugates [1]. Procuring this compound is strategically justified for antimycobacterial screening libraries aiming to explore SAR beyond the directly linked urea series that has dominated prior publications.

CB1 Allosteric Modulator Probe Development: Testing the 3,4-Dichloro Hypothesis

Published SAR for phenethyl-urea CB1 NAMs indicates that 3-position chloro substitution enhances potency (RTICBM-189: pIC₅₀ = 7.54), whereas 4-substitution reduces activity [2]. The target compound's 3,4-dichloro substitution pattern is unexplored in this chemotype. Laboratories engaged in cannabinoid receptor allosteric modulator discovery should consider this compound as a probe to test whether dual chloro substitution yields additive, synergistic, or antagonistic effects on CB1 allosteric modulation relative to the mono-substituted reference compounds [2].

Physicochemical Benchmarking in Permeability Assays: High Lipophilicity Without tPSA Expansion

The target compound achieves an ACD/LogP of 5.30 while maintaining a tPSA of 44 Ų, identical to the less lipophilic directly linked analog (LogP 4.89, tPSA 44 Ų) . This decoupling of lipophilicity from polar surface area makes it a valuable reference compound for in vitro permeability assays (e.g., PAMPA, Caco-2, MDCK) where the independent contribution of logP to membrane flux must be isolated from changes in hydrogen-bonding capacity .

Quote Request

Request a Quote for 1-(3,4-Dichlorophenyl)-3-(4-(dimethylamino)phenethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.